Methyl 5-hydroxypentanoate
Overview
Description
Methyl 5-hydroxypentanoate is a chemical compound involved in various chemical reactions and processes. It has been studied for its relevance in the synthesis of different natural products and its potential application in various fields of organic chemistry.
Synthesis Analysis
The synthesis of Methyl 5-hydroxypentanoate and its derivatives involves multiple chemical reactions. For instance, Abdel-Sattar S. Hamad and D. Schinzer (2000) described a method for synthesizing compounds useful for the synthesis of natural products like epothilones, using a reaction involving methyllactate and a silver oxide catalyst (Hamad & Schinzer, 2000).
Molecular Structure Analysis
The molecular structure of Methyl 5-hydroxypentanoate is significant in understanding its chemical behavior and interaction with other compounds. However, specific studies focusing on its molecular structure analysis were not identified in the current search.
Chemical Reactions and Properties
Methyl 5-hydroxypentanoate undergoes various chemical reactions. For example, studies by John M. Brown, P. L. Evans, and A. P. James (2003) discussed its role in directed homogeneous hydrogenation (Brown, Evans, & James, 2003). Additionally, its involvement in reactions like lactonization as reported by S. Nagumo et al. (2002) highlights its versatility in organic synthesis (Nagumo et al., 2002).
Physical Properties Analysis
The physical properties of Methyl 5-hydroxypentanoate, such as its boiling point, melting point, and solubility, are crucial in determining its application in synthesis. However, detailed information on its physical properties was not available in the current search.
Chemical Properties Analysis
Methyl 5-hydroxypentanoate exhibits various chemical properties that make it suitable for specific reactions and synthesis processes. Studies like those by G. Lytra et al. (2012) on the distribution and organoleptic impact of related compounds in wine demonstrate the compound's broader chemical significance (Lytra et al., 2012).
properties
IUPAC Name |
methyl 5-hydroxypentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-9-6(8)4-2-3-5-7/h7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXTZNBQHSHEKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30162145 | |
Record name | Pentanoic acid, 5-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30162145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-hydroxypentanoate | |
CAS RN |
14273-92-8 | |
Record name | Pentanoic acid, 5-hydroxy-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014273928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanoic acid, 5-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30162145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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